molecular formula C6H5NO3 B589643 4-Nitrophenol-1,2,6-13C3 CAS No. 93628-02-5

4-Nitrophenol-1,2,6-13C3

Cat. No. B589643
CAS RN: 93628-02-5
M. Wt: 142.087
InChI Key: BTJIUGUIPKRLHP-JYLXJXPXSA-N
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Description

4-Nitrophenol-1,2,6-13C3 is an isotope analogue of 4-Nitrophenol, which is a useful reactant in the manufacturing of pharmaceuticals, fungicides, and dyes . It has an empirical formula of 13C3C3H5NO3 and a molecular weight of 142.09 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O[13c]1[13cH]cc(c[13cH]1)N+=O . The InChI key is BTJIUGUIPKRLHP-JYLXJXPXSA-N .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 113-115 °C (lit.) .

Scientific Research Applications

Detection and Reduction of 4-Nitrophenol

Gold Nanoparticles for Detection and Reduction : A study described the use of gold nanoparticles decorated on multiwalled carbon nanotubes in a hydrogel matrix for the electrochemical detection and reduction of 4-NP. This method showed high sensitivity and the ability to reduce 4-NP to 4-aminophenol, indicating its potential for environmental remediation applications (Al-Kahtani et al., 2018).

Biodegradation by Bacteria : Research identified and characterized a gene cluster from the bacterium Rhodococcus opacus SAO101 that is responsible for the degradation of 4-NP. This study provides insights into the genetic basis of 4-NP biodegradation and its potential for bioremediation strategies (Kitagawa et al., 2004).

Nanocomposite Materials for Photocatalytic Activity : Ag2O-ZnO composite nanocones were synthesized for the electrochemical detection and photodegradation of 4-NP. This study showcases the dual functionality of these materials in detecting and decomposing 4-NP, offering a promising approach for water purification (Chakraborty et al., 2021).

Electrochemical Sensing : Cobalt oxide nanoparticles were developed as electrodes for the rapid sensing of 4-NP. This study highlights the potential of metal oxide nanoparticles in developing low-cost, efficient sensors for environmental monitoring (Wahab et al., 2021).

Environmental Impact and Analysis

Biodegradation and Chemotaxis : A study on Ralstonia sp. SJ98 revealed its capability to utilize 3-methyl-4-nitrophenol, a derivative of 4-NP, as a carbon source, demonstrating its potential for the bioremediation of nitrophenol contaminants. The study also reported the chemotactic behavior of the bacteria towards this compound, which could be leveraged for targeted degradation in contaminated sites (Bhushan et al., 2000).

Advanced Oxidation Processes : Research on Fe(III), Co(II), and Ni(II) impregnated MCM41 catalysts for the oxidation of 4-NP in water revealed their effectiveness in degrading 4-NP even without the presence of an oxidizing agent. This highlights the potential of metal-impregnated catalysts in advanced oxidation processes for water treatment (Chaliha et al., 2008).

Safety and Hazards

While specific safety and hazards information for 4-Nitrophenol-1,2,6-13C3 is not available, it’s worth noting that 4-Nitrophenol, the compound it’s an isotope of, can cause headaches, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) in humans upon acute (short-term) inhalation or ingestion .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that future research may continue to explore the synthesis of efficient catalytic nanostructured materials and their use in the reduction of 4-NP .

properties

IUPAC Name

4-nitro(1,2,6-13C3)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i3+1,4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIUGUIPKRLHP-JYLXJXPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13CH][13C](=[13CH]C=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745894
Record name 4-Nitro(1,2,6-~13~C_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93628-02-5
Record name 4-Nitro(1,2,6-~13~C_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93628-02-5
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Synthesis routes and methods I

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
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Synthesis routes and methods II

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
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Synthesis routes and methods III

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.
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acetyl xylan
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Synthesis routes and methods IV

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
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Synthesis routes and methods V

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
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